![molecular formula C28H27ClN2O4 B300162 N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)
N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, commonly known as CBR-5884, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a wide range of biological processes, including inflammation, immune response, and cognition. CBR-5884 has shown promising results in preclinical studies for the treatment of various inflammatory and neurological disorders.
Mécanisme D'action
CBR-5884 selectively inhibits the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels has been shown to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects. CBR-5884 also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and physiological effects:
CBR-5884 has been shown to have anti-inflammatory effects in various preclinical models. It inhibits the production of pro-inflammatory cytokines, reduces neutrophil infiltration, and decreases the expression of adhesion molecules on endothelial cells. CBR-5884 has also been shown to have anti-oxidant effects, reducing oxidative stress and lipid peroxidation in preclinical models. In addition, CBR-5884 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in preclinical models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBR-5884 is its selectivity for the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which reduces the risk of off-target effects. CBR-5884 has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of CBR-5884 is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
Future research on CBR-5884 could focus on its potential therapeutic applications in various inflammatory and neurological disorders. Further preclinical studies could investigate its efficacy and safety in animal models, as well as its pharmacokinetic properties. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. In addition, further research could investigate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of more potent and selective N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide inhibitors.
Méthodes De Synthèse
The synthesis of CBR-5884 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-methyl-1H-indole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)benzylamine to form the corresponding amide. Finally, the amide is acetylated with acetic anhydride to yield CBR-5884.
Applications De Recherche Scientifique
CBR-5884 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. CBR-5884 has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Nom du produit |
N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide |
---|---|
Formule moléculaire |
C28H27ClN2O4 |
Poids moléculaire |
491 g/mol |
Nom IUPAC |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C28H27ClN2O4/c1-19-24(17-27(32)30-14-15-35-18-20-6-4-3-5-7-20)25-16-23(34-2)12-13-26(25)31(19)28(33)21-8-10-22(29)11-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,32) |
Clé InChI |
KPXGGPCIJAQMHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.